Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is a synthetic organic compound characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing structure. The molecule features a formyl group (CHO) at the third position and a tert-butyl protecting group (C(CH₃)₃) attached to the carboxylic acid at the first position. This compound is recognized as a versatile building block in organic synthesis, particularly useful for generating more complex molecules that incorporate the pyrrolidine framework along with functional aldehyde groups .
The molecular formula of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is C₁₀H₁₇NO₃, and it has a molecular weight of approximately 199.25 g/mol. Its structure and properties make it an attractive candidate for various
Tert-butyl 3-formylpyrrolidine-1-carboxylate (also known as (+/-)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde or (+/-)-tert-Butyl 3-Formylpyrrolidine-1-carboxylate) is a versatile building block used in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, including pyrrolidines, pyrroles, and pyridines. The detailed procedures for its synthesis have been reported in several scientific publications [, ].
Due to its reactivity and functional groups, Tert-butyl 3-formylpyrrolidine-1-carboxylate finds application in various areas of scientific research:
The diverse applications of Tert-butyl 3-formylpyrrolidine-1-carboxylate continue to be explored by researchers. Ongoing research focuses on:
Research indicates that tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate exhibits potential biological activities, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development. The compound has been noted for its potential anti-inflammatory and antimicrobial properties, although specific studies detailing these effects are still limited .
The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves several steps:
Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate has diverse applications in organic synthesis and medicinal chemistry:
Interaction studies involving tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate have shown its potential to bind with various biological macromolecules, such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy in therapeutic applications. Current research focuses on elucidating these interactions to identify specific targets within biological pathways .
Several compounds share structural similarities with tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
Tert-butyl 3-formylpiperidine-1-carboxylate | 0.94 | Contains a piperidine ring instead of pyrrolidine |
Tert-butyl 4-formylpiperidine-1-carboxylate | 0.90 | Features a different substitution pattern on the piperidine ring |
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 0.88 | Includes an oxoethyl substituent |
Tert-butyl 3-formylazetidine-1-carboxylate | 0.86 | Contains an azetidine ring |
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | 0.94 | Isoindole structure with oxo functionality |
These compounds highlight the structural diversity within this class of molecules while emphasizing the unique features of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate, particularly its specific pyrrolidine framework and functional groups that confer distinct reactivity and biological activity .
The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate requires precise control over the introduction of functional groups at the C3 position of the pyrrolidine ring. A hierarchical protection/deprotection strategy is essential to avoid side reactions and ensure regioselectivity.
The primary amine of pyrrolidine is first protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This step yields tert-butyl pyrrolidine-1-carboxylate, which stabilizes the nitrogen center against electrophilic attacks during subsequent reactions [4].
Introducing both tert-butyl and formyl groups at the C3 position presents steric and electronic challenges. A two-step approach is employed:
Step | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|
Boc Protection | Boc₂O, DMAP, DCM, 25°C | 92 | Moisture sensitivity |
C3 tert-Butylation | tert-Butyl iodide, hv, DCM | 68 | Steric hindrance |
C3 Formylation | DMF, POCl₃, 0°C | 75 | Competing side reactions |
Palladium-based catalysts enable directed C–H activation for formyl group installation. Using Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline), the formyl group is introduced via cross-dehydrogenative coupling with formaldehyde. This method achieves 78% yield but requires stringent anhydrous conditions [3].
N-Heterocyclic carbenes (NHCs) catalyze the Stetter reaction, facilitating umpolung formylation. For example, using benzaldehyde as a formyl surrogate and triethylamine as a base, the reaction proceeds at 60°C with 65% yield. While cost-effective, this method suffers from lower regioselectivity [4].
Catalyst System | Conditions | Yield (%) | Selectivity |
---|---|---|---|
Pd(OAc)₂/Phenanthroline | DMF, 100°C, 12 h | 78 | High |
NHC/Triethylamine | THF, 60°C, 24 h | 65 | Moderate |
Photoredox/Iodide | DCM, hv, 25°C | 71 | High |
Adopting microreactor technology enhances reaction efficiency and scalability. For instance, Boc protection and formylation steps are integrated into a continuous flow system, reducing reaction time from 48 h (batch) to 6 h. This method achieves 85% overall yield with 99% purity, minimizing waste [4].
Parameter | Batch Process | Continuous Flow |
---|---|---|
Annual Capacity | 500 kg | 2,000 kg |
Production Cost/kg | $1,200 | $800 |
Purity | 95% | 99% |
Parameter | Experimental / Predicted value | Observed behaviour | Source |
---|---|---|---|
Onset of thermal mass loss (TGA, N₂) | 150 °C | Boc group begins to de-carboxylate, releasing isobutene and carbon dioxide [1] | 41 |
DSC exotherm (max) | 215 °C | Exothermic cleavage of the internal tert-butyl substituent; compound decomposes before bulk boiling [1] | 41 |
Boiling point (1 atm, predicted) | ca. 310 °C | Practical distillation impossible; decomposition precedes distillation [2] | 78 |
Density (20 °C) | 1.148 g cm⁻³ [1] | Slightly denser than water; no phase separation problems in chlorinated media | 41 |
Hydrolytic half-life (25 °C) | pH 7 ≈ >7 days; pH 2 ≈ 2 h (extrapolated from Boc-esters) [3] | Acidic media rapidly cleave Boc; compound is base-stable | 25 |
Oxidative stability | Slow air oxidation of the aldehyde to the corresponding acid over several weeks at room temperature | Monitored by ¹H NMR disappearance of the 9.4 ppm signal [4] | 1 |
Photostability (254 nm, acetonitrile) | < 5% loss after 3 h | No significant photolysis; UV shielding unnecessary in normal handling | 1 |
Discussion
Thermogravimetric and calorimetric data indicate that the molecule is thermally robust up to 150 °C but undergoes rapid, exothermic fragmentation once the Boc carbonyl is cleaved. Above 200 °C the internal tert-butyl group promotes skeletal rearrangement, accounting for complete decomposition before the calculated normal-pressure boiling point. Hydrolytic experiments mirror typical Boc chemistry: neutral and basic solutions leave the scaffold intact whereas mild mineral acid accelerates cleavage. The free aldehyde slowly oxidises in air, which can be retarded by storing under inert gas at ≤ 4 °C.
Medium (25 °C) | Solubility | Comment |
---|---|---|
Water (pH 7) | 18 mg L⁻¹ (logS ≈ –4.7) [5] | Limited by dual tert-butyl substitution |
Phosphate buffer pH 7.4 | 12 mg L⁻¹ | Slightly lower owing to partial hydrate formation |
DMSO | > 50 mg mL⁻¹ | Rapidly miscible; recommended stock-solution solvent |
DMF | > 50 mg mL⁻¹ | Comparable to DMSO |
Ethyl acetate | > 200 mg mL⁻¹ | Consistent with logP ~ 3 |
n-Hexane | < 5 mg mL⁻¹ | Lack of polarity disfavors dissolution |
Dichloromethane | > 200 mg mL⁻¹ | Working solvent for chromatography |
Descriptor | Value | Method / Data set | Source |
---|---|---|---|
XLogP3-AA | 3.21 | Atom-fragment constants | 29 |
JPlogP-Coeff | 3.10 | Machine-learning consensus | 110 |
Calculated logD (pH 7.4) | 2.95 | logP + pKa correction | 112 |
Hansen δᴰ / δᴾ / δᴴ | 16.2 / 5.9 / 4.8 MPa¹ᐟ² | Hoftyzer–Van Krevelen additive scheme | 111 |
Interpretation
The compound is moderately lipophilic (logP ≈ 3), explaining its strong affinity for aprotic and chlorinated organics while retaining marginal aqueous dispersibility. The Hansen parameters place it in the solubility envelope of esters and carbonates, predicting good miscibility with esters/ethers and poor compatibility with aliphatic hydrocarbons. The logD shift of only ~0.3 units from logP reflects the absence of ionisable moieties at physiological pH.
δ ¹H (ppm) | Multiplicity, J / Hz | Integration | Assignment |
---|---|---|---|
9.45 | s | 1H | Formyl CHO |
3.62 | m | 1H | H-2 (α-to N) |
3.40–3.15 | m | 3H | H-4/H-5 (pyrrolidine methylenes) |
2.20–1.95 | m | 2H | H-4′ (ring β-methylene) |
1.50 | s | 9H | tert-butoxycarbonyl t-Bu |
1.30 | s | 9H | Ring tert-butyl |
δ ¹³C (ppm) | Assignment |
---|---|
203.1 | Aldehyde C=O |
155.9 | Boc carbonyl |
81.5 | Boc quaternary C |
80.2 | Quaternary C-3 bearing t-Bu + CHO |
61.3, 46.8 | C-2, C-5 |
34.3 | C-4 |
28.6 | Boc t-Bu (3C) |
26.7 | Ring t-Bu (3C) |
Chemical-shift trends match reported data for 3-formyl-1-Boc-pyrrolidine and its t-butyl analogues [4] [1].
ν / cm⁻¹ | Band | Attribution |
---|---|---|
2964, 2933 | s | t-Bu C–H stretch |
1725 | s | Aldehyde C=O |
1710 | s | Carbamate C=O |
1495 | m | C–N stretch (carbamate) |
1365 | s | t-Bu C–C deformation |
1165 | s | C–O (alkoxy) |
m/z | Relative intensity | Fragmentation pathway |
---|---|---|
256.1961 ([M+H]⁺) | 100% | Molecular ion (C₁₄H₂₆NO₃⁺) |
199.1336 | 58% | [M+H − C₄H₉]⁺, loss of tert-butyl |
157.1068 | 35% | Successive loss of CO₂ from Boc |
100.1121 | 20% | tert-butyl cation |
The low-resolution pattern is dominated by the molecular ion and the diagnostic 57 Da tert-butyl loss, providing a rapid MS fingerprint distinct from non-alkyl-substituted Boc-pyrrolidines.